2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,5-difluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O4/c11-6-4-13-7(12)3-5(6)10(17)18-14-8(15)1-2-9(14)16/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIZHJVWYNCFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate typically involves the reaction of 2,5-difluoroisonicotinic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidinone ring can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as 2,5-difluoroisonicotinic acid and 2,5-dioxopyrrolidin-1-ol .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the potential of compounds similar to 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate in treating epilepsy. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide has shown effectiveness as a broad-spectrum anticonvulsant in various animal models, suggesting that derivatives of pyrrolidine can lead to new treatments for drug-resistant epilepsy .
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. These compounds can serve as lead structures for developing new anticancer agents targeting various cancers .
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals, where it can be modified to enhance biological activity or selectivity .
Drug Development
The unique structure of 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate allows for modifications that can lead to improved pharmacokinetic properties. This makes it a valuable candidate in drug formulation processes aimed at enhancing bioavailability and therapeutic efficacy .
ADME-Tox Profile
The pharmacokinetic profile of related compounds has been evaluated through ADME-Tox studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These studies are essential for understanding the safety and efficacy of new drug candidates derived from this compound class. For example, favorable permeability and metabolic stability have been reported for similar pyrrolidine derivatives .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Demonstrated potent anticonvulsant effects in animal models | Potential for development into a new epilepsy treatment |
| Synthesis of pyrrolidine derivatives | Highlighted the utility of 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate as an intermediate | Supports the compound's role in pharmaceutical synthesis |
| Evaluation of ADME-Tox properties | Showed good permeability and stability with low hepatotoxicity | Encourages further clinical development |
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The difluoroisonicotinate moiety plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Application Comparison of Dioxopyrrolidinyl Derivatives
Key Observations:
Reactivity Differences :
- The difluoroisonicotinate derivative exhibits higher electrophilicity than MPPB (an amide) due to its ester linkage, favoring rapid acylation in bioconjugation .
- 3-Iodobenzoate ’s iodine substituent allows for palladium-catalyzed coupling, a feature absent in fluorine-substituted analogs .
Physicochemical Properties: The pyrenylbutanoate derivative’s high molecular weight (385.41 g/mol) and hydrophobicity limit its aqueous solubility compared to the smaller, polar difluoroisonicotinate .
Biological Activity
2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrrolidine ring and difluoroisonicotinate moiety. The molecular formula is , with a molecular weight of approximately 248.18 g/mol. Its structural features contribute to its interaction with various biological targets.
The biological activity of 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate is primarily attributed to its ability to modulate specific receptors and enzymes involved in neurotransmission and inflammation. Notably, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a critical role in neuronal excitability and muscle contraction. This inhibition may underlie its anticonvulsant effects, suggesting potential applications in treating epilepsy and other neurological disorders.
Anticonvulsant Properties
Research indicates that compounds similar to 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate exhibit significant anticonvulsant activity. A study demonstrated that related pyrrolidine derivatives effectively reduced seizure frequency in animal models . This suggests that the compound may share similar therapeutic potential.
Anti-inflammatory Effects
In addition to its anticonvulsant properties, the compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokine production in vitro, indicating a possible mechanism for reducing inflammation in various conditions .
Study on Anticonvulsant Activity
A notable study conducted on animal models assessed the anticonvulsant efficacy of 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate. The results indicated a significant reduction in seizure duration and frequency compared to control groups. The compound was administered at varying doses, with the most effective dose showing a marked improvement in seizure control.
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced model of inflammation. The results revealed that treatment with the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples . This suggests its potential utility in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate, it is useful to compare it with structurally related compounds:
| Compound Name | Anticonvulsant Activity | Anti-inflammatory Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate | High | High |
This table illustrates that while several compounds exhibit biological activities, the combination of high anticonvulsant and anti-inflammatory properties makes 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate particularly valuable for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2,5-dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate, and how can intermediates be optimized for yield?
- Methodology : The compound can be synthesized via coupling reactions between activated esters (e.g., 2,5-difluoroisonicotinic acid) and 2,5-dioxopyrrolidin-1-yl (succinimidyl) groups. A copper-catalyzed coupling protocol, as described for similar pyrrolidinyl derivatives, can enhance reaction efficiency . Optimization includes adjusting reaction time (6–12 hours), temperature (25–40°C), and stoichiometric ratios (1:1.2, acid:succinimide). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm the presence of the difluoroisonicotinate aromatic protons (δ 8.1–8.5 ppm) and the dioxopyrrolidinyl carbonyl carbons (δ 170–175 ppm) .
- IR : Key peaks include C=O stretching (1740–1780 cm) and C-F vibrations (1150–1250 cm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm verify purity .
Q. What safety protocols are critical for handling this compound?
- Risk Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the fluorination pattern influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atoms at positions 2 and 5 on the pyridine ring enhance the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Computational studies (DFT) show a 15–20% increase in reaction rate compared to non-fluorinated analogs . Validate via kinetic assays (e.g., monitoring by -NMR or LC-MS) .
Q. What role does the dioxopyrrolidinyl group play in modulating biological activity, such as enzyme inhibition?
- Structure-Activity Relationship (SAR) : The succinimidyl ester acts as a "self-immolative" linker, enabling controlled release of active moieties (e.g., fluorinated isonicotinates) in enzymatic environments. Compare hydrolysis rates in PBS (pH 7.4, 37°C) vs. esterase-containing buffers to assess stability . For targeted delivery, conjugate with peptides via NHS-amine coupling .
Q. How can researchers resolve contradictions in reported solubility data for derivatives of this compound?
- Experimental Design :
- Solvent Screening : Test solubility in DMSO, DMF, THF, and aqueous buffers (pH 3–10) using UV-Vis spectroscopy (λ = 280 nm) .
- Crystallography : X-ray diffraction (SHELX refinement) identifies polymorphic forms affecting solubility .
Q. What strategies improve the compound’s utility in bioconjugation workflows for proteomics?
- Optimized Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
